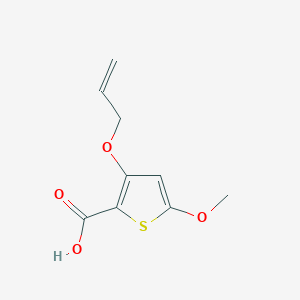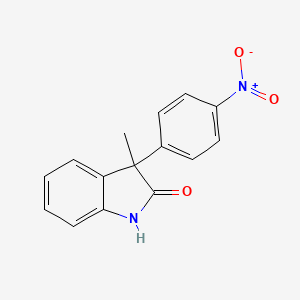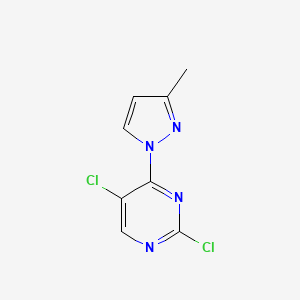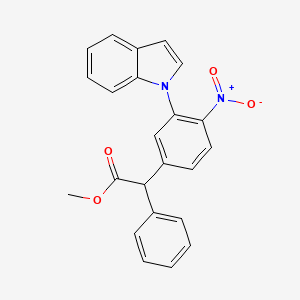
O-(2,3-difluorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,3-difluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7F2NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,3-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-difluorobenzyl)hydroxylamine typically involves the reaction of 2,3-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: O-(2,3-difluorobenzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-(2,3-difluorobenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds .
Biology: In biological research, it is used as a derivatization agent for the analysis of short-chain fatty acids and other metabolites through techniques like liquid chromatography-mass spectrometry (LC-MS) .
Industry: In industrial applications, it can be used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of O-(2,3-difluorobenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
O-benzylhydroxylamine: Similar structure but without the fluorine atoms.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine: Contains additional fluorine atoms, making it more reactive in certain conditions.
Uniqueness: O-(2,3-difluorobenzyl)hydroxylamine is unique due to the presence of two fluorine atoms on the benzyl group, which can influence its reactivity and stability compared to other hydroxylamine derivatives. This makes it particularly useful in specific synthetic and analytical applications .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
O-[(2,3-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2 |
InChI Key |
YQIWNIYQFWELHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)





![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
